Skf 22340

Description

BenchChem offers high-quality Skf 22340 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Skf 22340 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

79215-54-6 |

|---|---|

Molecular Formula |

C21H30O2 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

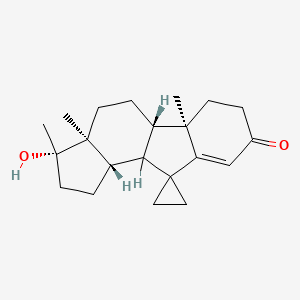

(3S,3aS,5aS,5bR,10bS)-3-hydroxy-3,3a,5b-trimethylspiro[2,4,5,5a,6,7,10a,10b-octahydro-1H-cyclopenta[a]fluorene-10,1'-cyclopropane]-8-one |

InChI |

InChI=1S/C21H30O2/c1-18-7-4-13(22)12-16(18)21(10-11-21)17-14(18)5-8-19(2)15(17)6-9-20(19,3)23/h12,14-15,17,23H,4-11H2,1-3H3/t14-,15-,17?,18+,19-,20-/m0/s1 |

InChI Key |

MEJBPKQUIWLJSL-SUCPFVPMSA-N |

SMILES |

CC12CCC(=O)C=C1C3(CC3)C4C2CCC5(C4CCC5(C)O)C |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C3(CC3)C4[C@@H]2CC[C@]5([C@H]4CC[C@]5(C)O)C |

Canonical SMILES |

CC12CCC(=O)C=C1C3(CC3)C4C2CCC5(C4CCC5(C)O)C |

Synonyms |

SK and F 22340 SK and F-22340 SKF 23340 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Material Composition and Properties of SKF 22340 Bearing Steel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the material composition and inherent properties of the steel used in SKF 22340 spherical roller bearings. This information is crucial for understanding the bearing's performance, durability, and suitability for various demanding applications. The data presented is synthesized from multiple technical sources and standardized testing protocols.

Material Composition

The SKF 22340 bearing, including its inner ring, outer ring, and rolling elements, is predominantly manufactured from a high-carbon chromium bearing steel.[1][2] This steel is recognized across various international standards, with common designations being 100Cr6 (DIN/EN) , AISI 52100 (SAE/AISI) , and GCr15 (GB) .[3][4][5] These designations are often considered equivalent and interchangeable for most applications.[3][5] The standard steel for SKF bearing rings and washers is 100Cr6, which contains approximately 1% carbon and 1.5% chromium.[6][7]

The chemical composition of these bearing steels is meticulously controlled to ensure high purity, uniform carbide distribution, and minimal harmful elements, which are critical for achieving high fatigue strength and wear resistance.[3]

Table 1: Chemical Composition of SKF 22340 Bearing Steel (100Cr6 / AISI 52100 / GCr15)

| Element | Content (%) (100Cr6 / 1.3505) | Content (%) (AISI 52100) | Content (%) (GCr15) |

| Carbon (C) | 0.93 - 1.05[8] | 0.98 - 1.10[2][9] | 0.95 - 1.05[9][10] |

| Chromium (Cr) | 1.35 - 1.60[8] | 1.30 - 1.60[2][9] | 1.30 - 1.65[9] |

| Manganese (Mn) | 0.25 - 0.45[8] | 0.25 - 0.45[9] | ≤ 0.25[9] |

| Silicon (Si) | 0.15 - 0.35[8] | 0.15 - 0.35[9] | 0.15 - 0.35[10] |

| Sulfur (S) | ≤ 0.030[8] | ≤ 0.025[2][9] | ≤ 0.025[10] |

| Phosphorus (P) | ≤ 0.025[8] | ≤ 0.025[9] | ≤ 0.025[10] |

| Molybdenum (Mo) | ≤ 0.10[8] | - | - |

| Nickel (Ni) | - | - | - |

| Copper (Cu) | - | - | - |

Note: Minor variations may exist based on specific manufacturing batches and proprietary SKF specifications.

The cage of the SKF 22340 bearing is typically made of stamped sheet metal (steel).[1][11][12][13]

Mechanical and Physical Properties

The combination of high carbon and chromium content, coupled with precise heat treatment, imparts the exceptional mechanical properties required for bearing applications. These include high hardness, excellent wear resistance, and high fatigue strength.[11]

Table 2: Mechanical Properties of Hardened and Tempered SKF 22340 Bearing Steel

| Property | Value |

| Hardness, Rockwell C (HRC) | 60 - 67[2] |

| Hardness, Brinell (HBW) | ~700-900 HV[2] |

| Tensile Strength | 325,000 psi (~2240 MPa)[2] |

| Yield Strength | 295,000 psi (~2034 MPa)[2] |

| Elastic Modulus | 190 GPa[13] |

| Fatigue Strength | High (Excellent resistance to repeated stress cycles)[11] |

Table 3: Physical Properties of SKF 22340 Bearing Steel

| Property | Value |

| Density | 7.8 g/cm³[13] |

| Linear Expansion Factor (a20-100℃) | 12.0 x 10⁻⁶ K⁻¹[12] |

Experimental Protocols

The determination of the material properties of SKF 22340 bearing steel adheres to internationally recognized standards to ensure accuracy and reproducibility.

Hardness Testing

-

Protocol: Rockwell Hardness Test (Scales A, B, C)

-

Standard: ASTM E18 or ISO 6508-1.[7][10][14][15][16][17][18][19][20][21]

-

Methodology:

-

A specimen with a clean, smooth, and oxide-free surface is prepared.

-

The specimen is placed on the anvil of the Rockwell hardness tester.

-

A preliminary test force (minor load) is applied to the indenter (diamond cone for HRC scale) to establish a zero reference position.[20]

-

The major load is applied for a specified duration to allow for elastic recovery.[20]

-

The major load is removed, and the final depth of indentation is measured by the machine.

-

The Rockwell hardness number is automatically calculated and displayed, representing the difference in indentation depth from the major to the minor load.[20]

-

Tensile Testing

-

Protocol: Uniaxial Tensile Test

-

Standard: ASTM E8/E8M or ISO 6892-1.[3][5][6][13][22][23][24][25][26][27]

-

Methodology:

-

A standardized test specimen is machined from the bearing material.

-

The specimen is mounted in the grips of a universal testing machine.

-

An extensometer is attached to the gauge length of the specimen to measure elongation.

-

A uniaxial tensile load is applied to the specimen at a controlled strain rate.[13]

-

The load and elongation are continuously recorded until the specimen fractures.

-

From the resulting stress-strain curve, key properties such as yield strength, ultimate tensile strength, and elongation are determined.

-

Microstructural Analysis

-

Protocol 1: Inclusion Content Determination

-

Standard: ASTM E45 or ISO 4967.[1][4][9][11][28][29][30][31][32][33]

-

Methodology: A polished cross-section of the steel is examined under a microscope at 100x magnification. The observed non-metallic inclusions are compared to standard chart diagrams (like the JK chart) to rate their type (e.g., sulfides, aluminates, silicates), size, and distribution.[9][29]

-

-

Protocol 2: Average Grain Size Determination

-

Standard: ASTM E112 or ISO 643.[2][8][12][34][35][36][37][38][39][40]

-

Methodology: The grain boundaries of a polished and etched specimen are revealed. The average grain size is determined using one of three methods: the comparison procedure, the planimetric (Jeffries) procedure, or the intercept procedure, which involve comparing the microstructure to standard charts or counting the number of grains or boundary intersections in a defined area or line length.[8][35][36]

-

Heat Treatment

-

Protocol: Quenching and Tempering

-

Methodology:

-

Spheroidize Annealing: Prior to machining, the steel is typically spheroidize annealed to improve machinability. This involves heating the steel to a temperature between Ac1 and Accm (e.g., 770-790°C), holding it, and then cooling it slowly.[10][41][42] This process transforms the lamellar cementite into a spheroidal or globular form within the ferrite matrix.[42]

-

Austenitizing (Hardening): The machined bearing components are heated to the austenitizing temperature, typically between 820°C and 860°C, and held at this temperature to ensure the microstructure transforms to austenite.[5][34][43]

-

Quenching: The components are rapidly cooled (quenched) in a suitable medium, usually oil, to transform the austenite into martensite, a very hard and brittle phase.[5][34][43]

-

Tempering: The quenched parts are then tempered by heating them to a lower temperature (e.g., 150-170°C) for a specific duration (e.g., 2-4 hours).[5][12][43] This process reduces the brittleness of the martensite and relieves internal stresses, resulting in the final desired balance of high hardness and toughness.

-

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Material processing and property relationships.

Caption: Experimental workflow for material characterization.

References

- 1. store.astm.org [store.astm.org]

- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 3. galvanizeit.com [galvanizeit.com]

- 4. rzsco.com [rzsco.com]

- 5. faculty.up.edu [faculty.up.edu]

- 6. infinitalab.com [infinitalab.com]

- 7. industrialphysics.com [industrialphysics.com]

- 8. store.astm.org [store.astm.org]

- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 11. fushunspecialsteel.com [fushunspecialsteel.com]

- 12. fushunspecialsteel.com [fushunspecialsteel.com]

- 13. zwickroell.com [zwickroell.com]

- 14. store.astm.org [store.astm.org]

- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 16. tianxing.com.cn [tianxing.com.cn]

- 17. tianxing.com.cn [tianxing.com.cn]

- 18. industrialphysics.com [industrialphysics.com]

- 19. matestlabs.com [matestlabs.com]

- 20. wmtr.com [wmtr.com]

- 21. ASTM E18-25: Rockwell Hardness Standard Test Methods - The ANSI Blog [blog.ansi.org]

- 22. store.astm.org [store.astm.org]

- 23. testresources.net [testresources.net]

- 24. BS EN ISO 6892-1:2019 - TC | 31 Jan 2020 | BSI Knowledge [knowledge.bsigroup.com]

- 25. zwickroell.com [zwickroell.com]

- 26. victortestingmachine.com [victortestingmachine.com]

- 27. ISO 6892-1: Understanding the Standard for Tensile Testing - Cermac srl [cermacsrl.com]

- 28. standards.iteh.ai [standards.iteh.ai]

- 29. sheffieldmetallurgicalservices.co.uk [sheffieldmetallurgicalservices.co.uk]

- 30. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 31. scribd.com [scribd.com]

- 32. ISO 4967:2013 - EVS standard evs.ee | en [evs.ee]

- 33. sidex.it [sidex.it]

- 34. scribd.com [scribd.com]

- 35. ASTM E 112 GRAIN SIZE MEASURING METHODS full standard, mecanical | PPS [slideshare.net]

- 36. infinitalab.com [infinitalab.com]

- 37. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 38. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 39. standards.globalspec.com [standards.globalspec.com]

- 40. standards.iteh.ai [standards.iteh.ai]

- 41. Effect of Spheroidizing Annealing in Combination with Alternating Magnetic Field on Microstructure and Mechanical Properties of GCr15 Bearing Steel [jstage.jst.go.jp]

- 42. Effect of Spheroidizing Annealing Time on Microstructure and Hardness of GCr15 Bearing Steel | Scientific.Net [scientific.net]

- 43. emilymetal.com [emilymetal.com]

Gcr15 chrome steel properties in spherical roller bearings

An In-depth Technical Guide to GCr15 Chrome Steel in Spherical Roller Bearings

This technical guide provides a comprehensive overview of the properties of GCr15 chrome steel, a primary material for spherical roller bearings. Tailored for researchers, scientists, and drug development professionals, this document delves into the material's chemical composition, mechanical properties, heat treatment, and microstructure. It also outlines detailed experimental protocols for key material characterization techniques.

Introduction to GCr15 Chrome Steel

GCr15, a high-carbon chromium bearing steel, is widely utilized in the manufacturing of rolling elements and rings of spherical roller bearings due to its excellent combination of properties.[1][2] It is known for its high hardness, exceptional wear resistance, and good fatigue strength under rolling contact.[3][4] GCr15 is equivalent to other international standards such as AISI 52100 (USA), DIN 100Cr6 (Germany), and JIS SUJ2 (Japan).[2] The performance of GCr15 in demanding applications is a direct result of its carefully controlled chemical composition and its response to specific heat treatment processes, which tailor the microstructure for optimal performance.

Chemical and Physical Properties

The chemical composition of GCr15 steel is crucial for its performance. The high carbon content contributes to its hardness and wear resistance, while chromium enhances hardenability and provides some corrosion resistance.[4] Manganese and silicon are also important for hardenability and deoxidation.[4] The physical properties of GCr15 steel are summarized in the tables below.

Table 1: Chemical Composition of GCr15 Steel

| Element | Content (%) |

| Carbon (C) | 0.95 - 1.05 |

| Chromium (Cr) | 1.40 - 1.65 |

| Manganese (Mn) | 0.25 - 0.45 |

| Silicon (Si) | 0.15 - 0.35 |

| Sulfur (S) | ≤ 0.025 |

| Phosphorus (P) | ≤ 0.025 |

| Note: Data sourced from multiple references.[4] |

Table 2: Physical Properties of GCr15 Steel

| Property | Value |

| Density | 7.81 g/cm³ |

| Modulus of Elasticity | 190 - 210 GPa |

| Poisson's Ratio | 0.27 - 0.30 |

| Thermal Conductivity | 46.6 W/m·K |

| Note: Data sourced from multiple references.[2] |

Mechanical Properties

The mechanical properties of GCr15 steel are significantly influenced by its heat treatment. A proper heat treatment process imparts high hardness, good wear resistance, and high fatigue strength, which are critical for the longevity of spherical roller bearings.

Table 3: Mechanical Properties of GCr15 Steel (Heat Treated)

| Property | Value |

| Hardness (Quenched and Tempered) | 60 - 66 HRC |

| Tensile Strength | ~1450 MPa |

| Yield Strength | ~1200 MPa |

| Elongation at Break | ~5 - 8% |

| Impact Toughness (Charpy V-notch) | 15 - 25 J |

| Note: These are typical values and can vary based on the specific heat treatment parameters. |

Manufacturing and Heat Treatment of Spherical Roller Bearings

The manufacturing of spherical roller bearings from GCr15 steel is a multi-step process designed to achieve the desired geometry, dimensional accuracy, and material properties. The heat treatment stage is particularly critical in defining the final performance of the bearing.

References

Internal design and geometry of SKF 22340 CC/W33

An In-depth Technical Guide on the Internal Design and Geometry of the SKF 22340 CC/W33 Spherical Roller Bearing

Audience: Mechanical Engineers, Bearing Specialists, and Reliability Engineers

This technical guide provides a detailed analysis of the internal design and geometry of the SKF 22340 CC/W33 spherical roller bearing. The information is compiled from publicly available datasheets and product specifications.

Overview of the SKF 22340 CC/W33

The SKF 22340 CC/W33 is a high-performance spherical roller bearing designed to accommodate heavy radial and axial loads in both directions. Its key characteristic is its self-aligning capability, which allows it to tolerate misalignment between the shaft and housing. The "CC" and "W33" designations denote specific internal and external features that enhance its operational performance.

Quantitative Specifications

The key quantitative data for the SKF 22340 CC/W33 are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Bore Diameter (d) | 200 mm |

| Outside Diameter (D) | 420 mm |

| Width (B) | 138 mm |

| Basic Dynamic Load Rating (C) | 2,160 kN |

| Basic Static Load Rating (C₀) | 3,000 kN |

| Fatigue Load Limit (Pᵤ) | 290 kN |

| Reference Speed | 1,100 r/min |

| Limiting Speed | 1,600 r/min |

| Mass | 84.5 kg |

| Radial Clearance | CN (Normal) |

Internal Design and Geometry

The internal design of the SKF 22340 CC/W33 is central to its performance. The "CC" designation refers to a specific SKF design for spherical roller bearings, which includes two symmetrical rollers, a flangeless inner ring, and a guide ring centered on the inner ring.

-

Symmetrical Rollers: The bearing is equipped with two rows of long, symmetrical rollers. This design provides a high load-carrying capacity and distributes loads evenly across the roller length.

-

Flangeless Inner Ring: The inner ring does not have flanges, which allows for longer rollers and thus a higher load capacity.

-

Guide Ring: A floating guide ring, centered by the inner ring, ensures that the rollers are properly guided, which reduces friction and operational temperatures.

-

Cages: It features two window-type steel cages. These cages are robust and provide high-wear resistance, making them suitable for demanding applications.

-

Raceway Geometry: The outer ring has a single spherical raceway, which allows the inner ring, rollers, and cage assembly to align freely relative to the outer ring. This feature enables the bearing to accommodate misalignment.

External Features: The W33 Designation

The "W33" suffix indicates that the bearing has an annular groove and three lubrication holes in the outer ring. This is a common and important feature for effective lubrication, allowing lubricant to be introduced directly into the load zone of the bearing, which is crucial for reducing friction and dissipating heat.

Logical Relationship of Internal Components

The following diagram illustrates the logical relationship and key features of the SKF CC-design spherical roller bearing.

Methodologies and Experimental Protocols

The design and specifications of the SKF 22340 CC/W33 are the result of extensive internal research and development by SKF. The methodologies for determining factors such as load ratings, speed limits, and material properties involve a combination of:

-

Finite Element Analysis (FEA): To model stress distribution and optimize internal geometry.

-

Material Science Research: To develop clean and homogenous bearing steel with high fatigue resistance.

-

Tribology Studies: To understand the interaction between rolling elements and raceways and to optimize lubrication.

-

Life Cycle Testing: Bearings are subjected to rigorous testing under various load, speed, and environmental conditions to validate their performance and determine their operational life according to ISO 281 standards.

Detailed proprietary experimental protocols for the design and validation of this specific bearing are not publicly available.

Conclusion

The SKF 22340 CC/W33 spherical roller bearing's internal design, characterized by the "CC" features, offers a robust solution for applications with heavy loads and potential misalignment. The symmetrical rollers, flangeless inner ring, and window-type steel cages contribute to its high load-carrying capacity and reliability. The "W33" feature ensures that effective lubrication can be maintained, which is critical for achieving a long service life. The combination of these design elements makes it a well-suited component for demanding industrial applications.

An In-depth Technical Guide to Hertzian Contact Theory in Spherical Roller Bearings

For Researchers, Scientists, and Professionals in Advanced Material and Mechanical Applications

This technical guide provides a comprehensive overview of Hertzian contact theory as it applies to the unique geometry and loading conditions of spherical roller bearings. It is intended for researchers, scientists, and professionals in fields such as drug development, where an understanding of the micromechanical behavior of components is critical for the design and reliability of advanced instrumentation and devices.

Core Principles of Hertzian Contact Theory in Spherical Roller Bearings

Hertzian contact theory, developed by Heinrich Hertz in the late 19th century, describes the distribution of stresses and deformations that occur when two curved surfaces are in contact under a load.[1] This theory is fundamental to the design and analysis of rolling element bearings, including spherical roller bearings, as it allows for the prediction of load-carrying capacity and fatigue life.[1]

The key assumptions underpinning Hertzian theory are:

-

The materials in contact are homogeneous and isotropic.

-

The contact area is small compared to the dimensions of the contacting bodies.

-

The surfaces are frictionless, and only normal stresses are considered.

-

The deformations are purely elastic, meaning they disappear upon removal of the load.[1]

In spherical roller bearings, the contact occurs between the barrel-shaped rollers and the curved raceways of the inner and outer rings. Due to the geometry of both the roller and the raceway, the contact is not a simple point or line but results in an elliptical contact area.[2] The pressure distribution across this ellipse is semi-ellipsoidal, with the maximum pressure occurring at the center of the contact.

Spherical roller bearings are designed to accommodate heavy radial and axial loads.[3][4] Their self-aligning capability allows them to tolerate minor misalignments between the shaft and housing, a feature achieved by the spherical outer raceway.[3] The two rows of symmetrical barrel rollers distribute the load effectively, enhancing the bearing's longevity and resilience.[3][4]

Quantitative Data in Hertzian Contact Analysis

The following tables summarize key quantitative data used in the application of Hertzian contact theory to spherical roller bearings, primarily focusing on standard bearing steels.

Table 1: Material Properties of Common Bearing Steels

| Material | Young's Modulus (E) | Poisson's Ratio (ν) |

| SAE 52100 Steel | 210 GPa | 0.29 |

| AISI 440C Steel | 200 GPa | 0.27-0.30 |

| M-50 NiL Steel (Case-Hardened Surface) | ~228 GPa | 0.3 |

| P-675 Steel (Case-Hardened Surface) | ~224 GPa | 0.3 |

Table 2: Typical Hertzian Contact Stress and Deformation Values

| Parameter | Typical Value Range | Notes |

| Maximum Contact Pressure (p_max) | 1 to 4 GPa | For well-designed bearings under moderate to heavy loads.[8] |

| Allowable Peak Hertzian Pressure (SAE 52100) | 4200 MPa | For a total permanent surface deformation of 0.0001 of the rolling element diameter.[9] |

| Allowable Peak Hertzian Pressure (AISI 440C) | 4000 MPa | Empirically de-rated based on hardness.[9] |

| Roller-Raceway Deformation | Micrometers (µm) | The amount of elastic deformation under load. |

Experimental Protocols for Validation of Hertzian Theory

Experimental validation of Hertzian contact theory in spherical roller bearings is crucial due to the simplifying assumptions of the theory. The following are detailed methodologies for key experiments.

Photoelastic Stress Analysis

Photoelasticity is an experimental technique for visualizing stress distributions in a material. It is particularly useful for validating the complex stress fields in and around the contact zone of a bearing.

Methodology:

-

Model Preparation: A scaled, transparent model of the spherical roller bearing components (roller, inner and outer rings) is fabricated from a birefringent material, such as epoxy resin.

-

Loading Rig: A specialized loading rig is designed and constructed to apply both radial and axial loads to the assembled photoelastic model, simulating the operating conditions of the bearing.[10]

-

Stress Freezing: For three-dimensional analysis, the "frozen stress" method is employed. The model is heated to its critical temperature within an oven, the load is applied, and then the model is slowly cooled back to room temperature with the load maintained. This process "freezes" the stress-induced birefringence in the model.[3]

-

Slicing: After the stress-freezing process, the model is carefully sliced into thin sections for analysis.

-

Analysis: The slices are placed in a polariscope, an optical instrument that passes polarized light through the sample. The resulting fringe patterns (isochromatics and isoclinics) are observed and photographed. These patterns correspond to the magnitude of the difference in principal stresses and the orientation of the principal stresses, respectively.

-

Data Interpretation: The fringe patterns are analyzed to determine the stress distribution, which can then be compared with the predictions of Hertzian theory and numerical simulations like the Finite Element Method (FEM).[3]

Strain Gauge Measurement

Strain gauges are sensors that measure strain on the surface of an object.[11] By placing strain gauges near the contact zones of a bearing, the localized deformations and, by extension, the stresses can be measured.

Methodology:

-

Gauge Selection and Placement: Small, precision strain gauges are selected. The placement of these gauges is critical and is typically on the raceway surfaces, just outside the direct contact area, or on the bearing housing.

-

Surface Preparation: The surface where the strain gauge is to be mounted is thoroughly cleaned and prepared to ensure a strong and reliable bond.

-

Gauge Installation: The strain gauge is carefully bonded to the prepared surface using a specialized adhesive. The leads of the gauge are then connected to a data acquisition system.

-

Wheatstone Bridge Circuit: The strain gauge is incorporated into a Wheatstone bridge circuit. This circuit is highly sensitive to the small changes in resistance that occur when the gauge is strained.[12]

-

Loading and Data Acquisition: The bearing is subjected to a range of radial and axial loads. As the load is applied, the strain gauge deforms along with the bearing surface, causing a change in its electrical resistance. This change is measured by the data acquisition system.

-

Data Analysis: The measured strain is then used to calculate the stress using the material's Young's Modulus and Poisson's ratio.[13] These experimentally determined stresses can then be compared to the values predicted by Hertzian contact theory.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the analysis of Hertzian contact in spherical roller bearings.

Caption: Workflow for calculating Hertzian contact stress in spherical roller bearings.

Caption: General workflow for the experimental validation of Hertzian contact theory.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Contact Stresses in a Steel Ball Bearing | AmesWeb [amesweb.info]

- 6. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. ijmerr.com [ijmerr.com]

- 9. esmats.eu [esmats.eu]

- 10. Development of an Experimental System to Measure Stresses in a Bearing Using Photo-elasticity | springerprofessional.de [springerprofessional.de]

- 11. blog.endaq.com [blog.endaq.com]

- 12. encardio.com [encardio.com]

- 13. dewesoft.com [dewesoft.com]

Introduction to the SKF 22340 Spherical Roller Bearing

An In-Depth Technical Guide to the Basic Dynamic and Static Load Ratings of SKF 22340 Spherical Roller Bearings

This technical guide provides a comprehensive overview of the basic dynamic and static load ratings for the SKF 22340 series of spherical roller bearings. It is intended for researchers, scientists, and engineering professionals who require a detailed understanding of the performance characteristics and the methodologies used to establish these ratings.

The SKF 22340 is a high-capacity spherical roller bearing designed to accommodate heavy radial and axial loads in both directions.[1][2][3] Its self-aligning capability allows it to tolerate misalignment and shaft deflections with minimal increase in friction or temperature.[1][2][3][4] These bearings are part of the SKF Explorer performance class, indicating a high level of quality and performance. The design often includes features to facilitate relubrication, ensuring a long service life.[1][2][3][4] The 22340 series is available in several variants, including those with cylindrical and tapered bores, to suit a wide range of applications.

Quantitative Data: Load Ratings

The basic dynamic and static load ratings for various SKF 22340 designations are summarized in the table below. These ratings are crucial for bearing selection and for calculating the expected service life under specific operating conditions.

| Bearing Designation | Basic Dynamic Load Rating (C) | Basic Static Load Rating (C₀) |

| SKF 22340 CC/W33 | 2439 kN | 2900 kN |

| SKF 22340 CCK/W33 | 2439 kN | 2900 kN |

| SKF 22340 CCJA/W33VA405 | 2439 kN | 2900 kN |

| SKF 22340 CCJA/W33VA406 | 548,309 lbf (approx. 2439 kN) | 651,946 lbf (approx. 2900 kN) |

| SKF 22340 CC/C3W33 | 2439 kN | 2900 kN |

Note: The load ratings for different variants of the 22340 are generally consistent. Minor variations may exist based on specific internal designs, materials, or manufacturing processes.

Experimental Protocols and Methodologies

The determination of basic dynamic and static load ratings for rolling bearings is governed by international standards, primarily ISO 281.[5][6][7] These standards provide a framework for calculating and experimentally verifying bearing performance.

Determination of Basic Static Load Rating (C₀)

The basic static load rating (C₀) represents the maximum load a non-rotating bearing can withstand without excessive permanent deformation of the rolling elements and raceways.[8] This deformation is limited to 0.0001 times the diameter of the rolling element.[8][9]

Methodology:

-

Material and Geometry Analysis: The calculation is based on the bearing's internal geometry (roller diameter and length, raceway curvature, and number of rollers) and the material properties.

-

Stribeck's Equation: The static load capacity is fundamentally derived from Stribeck's equation, which relates the load to the resulting contact stress and deformation.[9]

-

Finite Element Analysis (FEA): Modern methodologies involve extensive FEA to model the stress distribution within the bearing under a static load. This allows for a more precise determination of the load that causes the defined limit of permanent deformation.

-

Experimental Verification:

-

A representative sample of bearings is subjected to a slowly increasing, purely radial load in a specialized test rig.

-

The load is applied while the bearing is stationary.

-

After the load is removed, the raceways and rolling elements are meticulously inspected for permanent deformation using high-precision measurement techniques.

-

The experimental results are used to validate and refine the calculated C₀ values.

-

Determination of Basic Dynamic Load Rating (C)

The basic dynamic load rating (C) is the constant radial load that a bearing can theoretically endure for a basic rating life of one million revolutions before the first signs of metal fatigue appear.[8][10]

Methodology:

-

Standardized Calculation: The basic dynamic load rating is calculated in accordance with ISO 281.[5][6][7] The formula takes into account factors such as the number and size of the rolling elements, the contact angle, and the number of rows of rollers.

-

Endurance Testing:

-

A statistically significant number of identical bearings are mounted in test rigs.

-

The bearings are subjected to a constant, predetermined radial load while rotating at a constant speed.

-

Lubrication and temperature are strictly controlled to ensure conventional operating conditions.

-

The test for each bearing continues until fatigue failure (spalling) is detected, typically through vibration analysis.

-

The number of revolutions to failure is recorded for each bearing in the test group.

-

-

Life Calculation and Reliability: The collected failure data is statistically analyzed to determine the L10 life. The L10 life is the number of revolutions that 90% of a group of identical bearings will complete or exceed before failing.[10][11] The dynamic load rating (C) is then calculated based on this L10 life and the applied test load.

Visualization of Key Processes

The following diagrams illustrate the workflow for determining load ratings and the interplay of factors influencing bearing life.

Caption: Workflow for Determining Bearing Load Ratings.

Caption: Factors Influencing Bearing Rating Life.

References

- 1. SKF [skf.com]

- 2. SKF [skf.com]

- 3. SKF 22340 CC/C3W33 Spherical roller bearing with relubrication features | eBay [ebay.com]

- 4. assets.rs-online.com [assets.rs-online.com]

- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 7. coipsi.com [coipsi.com]

- 8. howengineeringworks.com [howengineeringworks.com]

- 9. ijtre.com [ijtre.com]

- 10. Load Ratings and Bearing Life | New Hampshire Ball Bearings, Inc. [nhbb.com]

- 11. pibsales.com [pibsales.com]

SKF Explorer Class Bearings: A Deep Dive into Technological Advancements

An In-depth Technical Guide for Researchers and Scientists

The SKF Explorer class represents a significant evolution in rolling bearing technology, setting new benchmarks for performance, endurance, and operational efficiency. First introduced in 1999, this performance class is the result of continuous innovation in material science, manufacturing processes, and design optimization.[1][2] This guide provides a detailed technical overview of the core advancements that define SKF Explorer bearings, tailored for an audience of researchers, scientists, and drug development professionals who rely on high-performance rotating equipment.

Core Technological Pillars of SKF Explorer Bearings

The superior performance of SKF Explorer bearings stems from a synergistic combination of improvements across several key areas. These advancements collectively contribute to a longer service life, higher load-carrying capacity, and improved reliability, even under contaminated or poor lubrication conditions.[3]

Material Science and Metallurgy

A fundamental advancement in SKF Explorer bearings lies in the material used. SKF utilizes an extremely clean and homogenous steel with a minimal level of inclusions.[4][5] This high-purity steel is then subjected to a patented and improved heat treatment process .[1][3] This process creates a superior microstructure that optimally balances hardness and toughness.[2] The result is a bearing material with exceptional wear resistance and a reduced risk of subsurface fatigue failure.[3][6] For certain bearing types, the hardness has been increased by up to 2 HRC while maintaining or improving toughness, which is particularly beneficial for medium and large-size bearings.[3]

Optimized Internal Geometry

SKF has re-engineered the internal geometry of Explorer bearings to reduce friction, wear, and heat generation.[2][7] Using proprietary software for analysis, engineers have optimized the interplay between rolling elements, raceways, and the cage.[7] This includes refined internal tolerances and improved surface structures.[3] These design modifications allow the bearings to accommodate heavier axial and/or radial loads and enable downsizing of applications without sacrificing performance.[2][4][8]

Advanced Surface Finish

The surfaces of the rolling elements and raceways in SKF Explorer bearings feature an advanced finish.[2][7][8] This optimized surface topography promotes the formation of a hydrodynamic lubricant film.[7][8] A stable lubricant film is crucial for separating the rolling surfaces, which in turn minimizes friction, reduces heat generation, and significantly extends the bearing's service life.[2][8]

Enhanced Cage Designs

The cage, which separates the rolling elements, has also been a focus of innovation. Depending on the bearing type and application, SKF Explorer bearings may feature redesigned cages made from materials like stronger brass or advanced polymers such as PEEK (PolyEtherEtherKetone) .[5][9] These new cage geometries and materials reduce contact forces, increase cage strength, and enhance tolerance to shock loads and vibration.[9] This contributes to lower noise and vibration levels and significantly higher speed capabilities.[9]

Performance Improvements: A Quantitative Overview

The technological advancements in SKF Explorer bearings translate into measurable performance gains. The following tables summarize the key quantitative improvements reported for various types of SKF Explorer bearings.

Table 1: Service Life and Durability Enhancements

| Performance Metric | Improvement | Bearing Type(s) | Conditions | Source(s) |

| Service Life | Up to double | Spherical Roller Bearings | Contaminated or poor lubrication | [1][3] |

| Service Life | Up to four times (sealed vs. open) | Spherical Roller Bearings | Contaminated environments | [1] |

| Service Life | Significantly extended | General Explorer Class | General operation | [2] |

Table 2: Operational Performance Gains

| Performance Metric | Improvement | Bearing Type(s) | Details | Source(s) |

| Limiting Speed | Up to 30% increase | 40° Single Row Angular Contact Ball Bearings | Compared to previous design | [9] |

| Limiting Speed | Additional 20% increase | 25° Single Row Angular Contact Ball Bearings | Compared to 40° version | [9] |

| Operating Temperature | Reduced by as much as 20 °C (36 °F) | Small Sealed Spherical Roller Bearings | Due to 50% less seal friction | [1] |

| Noise & Vibration | Reduced by 15% | 40° and 25° Single Row Angular Contact Ball Bearings | Cooler running and temperature stability | [9] |

Table 3: Load Carrying Capacity

| Performance Metric | Improvement | Bearing Type(s) | Details | Source(s) |

| Dynamic Load Rating | 50% higher | SKF Explorer Steel/Steel Plain Bearings | Compared to conventional steel/steel bearings | [10][11] |

| Dynamic Load Rating | 7% increase | Tapered Roller Bearings (up to 600mm OD) | General improvement | [8] |

| Dynamic Load Rating | Up to 22% increase | Select Tapered Roller Bearings | Result of internal manufacturing upgrades | [8] |

Experimental Protocols and Validation

SKF validates the performance of its Explorer class bearings through extensive endurance and laboratory testing at facilities like the SKF Engineering & Research Centre.[1][2] While detailed, step-by-step experimental protocols are proprietary and not publicly available, the general methodology involves subjecting bearings to controlled conditions of load, speed, contamination, and lubrication to measure performance and lifespan against previous generation and competitor products.[1]

For instance, bearing life tests for spherical roller bearings involved applying a 140 kN load (C/P ratio of 3.0) at a speed of 1,500 r/min with a lubrication condition (κ) of 1.76.[1] Other tests specifically introduce contaminated conditions to verify performance improvements in harsh environments.[1]

Visualizing Technological Advancements

To better illustrate the core concepts behind SKF Explorer bearings, the following diagrams have been generated using the DOT language.

Caption: Core technological pillars of SKF Explorer bearings and their resulting performance benefits.

References

- 1. docs.rs-online.com [docs.rs-online.com]

- 2. SKF Explorer bearings | SKF Explorer bearing catalog - Nodes bearing [nodeshk.com]

- 3. Upgraded SKF Explorer self-aligning roller bearings extend service life - Evolution [evolution.skf.com]

- 4. Explorer – a new generation of spherical roller bearings - Evolution [evolution.skf.com]

- 5. scribd.com [scribd.com]

- 6. SKF [skf.com]

- 7. scribd.com [scribd.com]

- 8. hpmag.co.uk [hpmag.co.uk]

- 9. windpowerengineering.com [windpowerengineering.com]

- 10. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]

- 11. SKF [skf.com]

Understanding SKF 22340 designation system and suffixes

An In-depth Technical Guide to the SKF 22340 Bearing Designation System and Suffixes

For researchers, scientists, and drug development professionals who may encounter specialized equipment, a precise understanding of its components is crucial. This guide provides a detailed analysis of the designation system for the SKF 22340 spherical roller bearing, a component frequently found in heavy-duty industrial and laboratory machinery. A thorough comprehension of its nomenclature is essential for ensuring operational integrity, accurate experimental setup, and proper maintenance.

Deconstructing the Basic Designation: 22340

The basic designation of an SKF rolling bearing provides fundamental information about the bearing's type, series, and size.[1][2] The designation 22340 can be broken down as follows:

-

2 : This first digit identifies the bearing type. In this case, '2' signifies a Spherical Roller Bearing.[3] These bearings are designed to accommodate heavy radial and axial loads in applications prone to misalignment.

-

23 : These two digits represent the dimension series, which defines the bearing's cross-sectional size for a given bore diameter.[1]

-

40 : The last two digits indicate the bore diameter. For bearings with a bore diameter of 20 mm or more, this number is multiplied by 5 to obtain the diameter in millimeters. Therefore, 40 x 5 = 200 mm.[4]

The fundamental specifications for a standard SKF 22340 bearing are summarized in the table below.

| Parameter | Value |

| Bore Diameter (d) | 200 mm[5] |

| Outside Diameter (D) | 420 mm[5] |

| Width (B) | 138 mm[5] |

| Basic Dynamic Load Rating (C) | 2320 kN |

| Basic Static Load Rating (C₀) | 2900 kN |

| Fatigue Load Limit (Pᵤ) | 224 kN |

| Reference Speed | 1200 r/min |

| Limiting Speed | 1500 r/min |

| Mass | 95.0 kg |

Note: The load and speed ratings are for the standard SKF Explorer class bearing and may vary with different suffixes.

Understanding SKF Suffixes

Suffixes are used to denote variations from the basic design, such as internal or external design features, cage materials, and specifications for clearance, tolerance, and lubrication.[2][6][7] The suffix system is structured into several groups, as illustrated below.

Caption: Logical flow of the SKF bearing designation system.

Common Suffixes for the 22340 Bearing

The following table summarizes some of the common suffixes that can be applied to the SKF 22340 bearing and their meanings.

| Suffix | Description |

| Internal Design | |

| CC | Two stamped steel cages, a flangeless inner ring, and a guide ring centered on the inner ring.[4][8] |

| E | Optimized internal design for increased load-carrying capacity.[2] |

| External Design | |

| K | Tapered bore, taper 1:12.[9] |

| K30 | Tapered bore, taper 1:30.[9] |

| W33 | Annular groove and three lubrication holes in the outer ring.[4][8] |

| Cage Design | |

| M | Machined brass cage, roller centered.[10] |

| MA | Machined brass cage, outer ring centered.[10] |

| Clearance | |

| C2 | Internal clearance smaller than Normal.[10] |

| C3 | Internal clearance greater than Normal.[10] |

| C4 | Internal clearance greater than C3.[10] |

| High Temperature | |

| VA201 | For high-temperature applications, manganese phosphate coated rings and rollers. |

| VA228 | For very high temperatures, with a solid graphite cage.[11] |

| 2Z | Shield on both sides (for high-temperature bearings).[11][12] |

Experimental Protocols and Determination of Specifications

While SKF does not publish detailed, step-by-step experimental protocols for public review, the determination of bearing specifications such as load and speed ratings is governed by ISO standards (e.g., ISO 281 for dynamic load ratings and rating life). The methodologies involve a combination of theoretical calculations, material science, and rigorous empirical testing.

Load Ratings

-

Basic Dynamic Load Rating (C) : This represents the constant load under which a bearing will achieve a basic rating life of 1,000,000 revolutions. It is determined through a combination of calculations based on the bearing's internal geometry and materials, and validated through extensive life testing of large batches of bearings.

-

Basic Static Load Rating (C₀) : This is the load that will cause a total permanent deformation of the rolling elements and raceways of 0.0001 of the rolling element diameter. This is a calculated value based on the contact stress at the center of the most heavily loaded rolling element.

Speed Ratings

-

Reference Speed : This is a thermal speed rating based on a standardized set of operating conditions and a defined heat dissipation capacity. It is used for a quick assessment of a bearing's speed capability.

-

Limiting Speed : This is the maximum permissible speed at which a bearing can be operated without seizure or excessive heat generation. It is determined by factors such as the cage design and material, lubrication, and internal clearance.

The workflow for determining these key performance parameters can be conceptualized as follows:

Caption: Conceptual workflow for determining bearing performance specifications.

Conclusion

The SKF 22340 designation system is a highly structured nomenclature that conveys a significant amount of technical information about the bearing's design and intended application. For professionals in research and development, a precise understanding of this system is paramount for the selection, application, and maintenance of equipment utilizing these components. The basic designation defines the fundamental parameters of the bearing, while the suffixes provide detailed information on variations that affect its performance characteristics. While specific experimental protocols are proprietary, the underlying principles of testing and calculation are governed by international standards, ensuring reliability and consistency in the stated specifications.

References

- 1. SKF bearing designation | TFL [tflbearing.com]

- 2. SKF bearing prefixes and suffixes | Coolen Bearings [coolenbearings.com]

- 3. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]

- 4. 22340 Original SKF Spherical Roller Bearing 22340 22340CC 22340CCW33C3v 200x420x138mm [cqpbearing.com]

- 5. motion.com [motion.com]

- 6. Supplementary code Suffix meaning of SKF bearing- Bearing Wiki - Powered by HDWiki! [en.bearing-wiki.com]

- 7. SKF bearing suffix codes - Nodes bearing [nodeshk.com]

- 8. qualitybearingsonline.com [qualitybearingsonline.com]

- 9. groove-ballbearing.com [groove-ballbearing.com]

- 10. SKF [skf.com]

- 11. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]

- 12. SKF [skf.com]

An In-depth Technical Guide to the Fatigue Load Limit and its Application in SKF 22340 Bearing Life Calculations

This technical guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the fatigue load limit for the SKF 22340 spherical roller bearing. The focus is on the practical application of this critical parameter in advanced bearing life calculations, providing a bridge between theoretical concepts and operational reliability.

The Concept of the Fatigue Load Limit (Pu)

The fatigue load limit, denoted as Pu , is a fundamental concept in modern rolling bearing engineering. It represents the specific load level below which, under ideal operating conditions, metal fatigue will not occur in the bearing material.[1] For these ideal conditions to be met, a sufficient lubricant film must fully separate the rolling elements from the raceways, and the rolling surfaces must be free from indentations caused by contaminants or handling damage.[1]

This concept is analogous to the fatigue or endurance limit seen in other engineering components, where a stress level exists below which the material can theoretically endure an infinite number of load cycles. In bearing life calculations, Pu is not typically used as a standalone design criterion but as a critical input for determining the SKF life modification factor (aSKF), which adjusts the basic rating life to more accurately reflect real-world operating conditions.[2][3]

Quantitative Data for SKF 22340 Bearing

The following table summarizes the key quantitative specifications for the SKF 22340 CC/W33 spherical roller bearing, which are essential for life calculations.

| Parameter | Symbol | Value | Unit |

| Bore Diameter | d | 200 | mm |

| Outside Diameter | D | 420 | mm |

| Width | B | 138 | mm |

| Basic Dynamic Load Rating | C | 2439 | kN |

| Basic Static Load Rating | C0 | 2900 | kN |

| Fatigue Load Limit | Pu | 224 | kN |

| Reference Speed | 1200 | r/min | |

| Limiting Speed | 1500 | r/min |

Data sourced from SKF 22340 CC/W33 product specifications.[4][5][6]

Methodology: Application of the Fatigue Load Limit in SKF Rating Life Calculation

The fatigue load limit (Pu) is a cornerstone of the SKF rating life model, which extends beyond the basic ISO 281 standard. The SKF model provides a more nuanced life prediction by incorporating factors for lubrication, contamination, and the load relative to the fatigue limit.

The formula for the SKF rating life is:

Lnm = a1 * aSKF * L10

Where:

-

Lnm : SKF rating life (at a given reliability) in millions of revolutions.

-

a1 : Life adjustment factor for reliability (a1 = 1 for 90% reliability).

-

aSKF : SKF life modification factor.

-

L10 : Basic rating life in millions of revolutions, calculated as L10 = (C/P)p, where 'P' is the equivalent dynamic bearing load and 'p' is the life exponent (3 for ball bearings, 10/3 for roller bearings).

The calculation of the aSKF factor is where the fatigue load limit plays a direct role. The factor is a function of several variables:

aSKF = f(κ, ηc, Pu/P)

Where:

-

κ (Kappa) : The viscosity ratio, which is a measure of the lubrication condition. It is the ratio of the actual lubricant viscosity to the minimum required viscosity for adequate separation of the rolling surfaces.

-

ηc : The contamination factor, which accounts for the cleanliness of the lubricant and its effect on the bearing surfaces.

-

Pu/P : The ratio of the fatigue load limit to the equivalent dynamic bearing load. This ratio is crucial as it represents how close the operating load is to the material's endurance limit.

Experimental Protocol / Calculation Workflow:

The determination of the SKF rating life follows this protocol:

-

Determine the Equivalent Dynamic Load (P): Calculate the single, constant load that would result in the same bearing life as the combination of actual radial (Fr) and axial (Fa) loads. The formula for spherical roller bearings is:

-

Determine the Lubrication Condition (κ): Calculate the viscosity ratio based on the lubricant's actual kinematic viscosity at the operating temperature and the bearing's mean speed.

-

Select the Contamination Factor (ηc): Choose the appropriate contamination factor based on the ISO 4406 cleanliness code of the lubricant and the bearing size. This factor ranges from 0 (extremely severe contamination) to 1 (ultra-clean conditions).

-

Calculate the Load Ratio (Pu/P): Using the catalog value for Pu (224 kN for the SKF 22340) and the calculated equivalent dynamic load (P), determine this ratio.

-

Determine the aSKF Factor: With the values for κ, ηc, and Pu/P, the aSKF factor is determined, typically from SKF-published diagrams or using SKF's online calculation tools. A higher Pu/P ratio, better lubrication (higher κ), and cleaner conditions (higher ηc) all contribute to a significantly larger aSKF factor, indicating a longer potential service life.

-

Calculate the SKF Rating Life (Lnm): Finally, combine the factors in the primary SKF rating life equation to arrive at a more realistic prediction of the bearing's service life under its specific operating conditions.

Visualization of the Calculation Workflow

The following diagram illustrates the logical flow of the SKF rating life calculation, highlighting the central role of the fatigue load limit.

Caption: Logical workflow for the SKF Rating Life (Lnm) calculation.

References

The Fulcrum of Flexibility: A Technical Guide to the Self-Aligning Mechanism in SKF 22340 Spherical Roller Bearings

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles underpinning the self-aligning capability of the SKF 22340 spherical roller bearing. This remarkable characteristic is not a mere convenience but a fundamental design feature crucial for applications where shaft deflection and mounting inaccuracies are inherent. Understanding this mechanism is paramount for ensuring operational reliability and longevity in a multitude of demanding industrial and research environments.

The Principle of Self-Alignment: An Internal Geometry Perspective

The self-aligning nature of the SKF 22340 bearing is intrinsically linked to its unique internal geometry. Unlike rigid bearings, which demand near-perfect alignment between the shaft and housing, spherical roller bearings are designed to accommodate angular misalignment without inducing significant internal stresses. This is achieved through two key design elements:

-

Spherically Ground Outer Ring Raceway: The outer ring of the bearing features a single, continuous spherical raceway. This concave surface acts as a self-centering guide for the entire roller and inner ring assembly.

-

Two Rows of Symmetrical Barrel Rollers: The bearing contains two rows of barrel-shaped rollers. These rollers have a crowned profile that allows for optimal contact with the raceways, even when the inner ring is tilted relative to the outer ring.

This combination allows the inner ring, rollers, and cage assembly to pivot freely within the sphered outer ring, effectively compensating for static and dynamic misalignment. This internal swiveling action ensures that the load is evenly distributed across both rows of rollers, preventing edge loading and premature bearing failure.[1]

Quantitative Analysis of Self-Alignment Capabilities

The ability of a spherical roller bearing to self-align is a quantifiable parameter. For the SKF 223 series, to which the 22340 belongs, the permissible angular misalignment is a critical design consideration.

| Parameter | Value | Conditions |

| Permissible Angular Misalignment | Up to 3° | This value is a general guideline and can be influenced by factors such as the load magnitude, lubrication conditions, and the specific mounting arrangement. Exceeding this limit can lead to increased friction, higher operating temperatures, and a significant reduction in bearing service life. |

Table 1: Permissible Angular Misalignment for SKF 223 Series Spherical Roller Bearings

The consequence of exceeding the permissible misalignment is a dramatic increase in internal stresses, specifically Hertzian contact stress, at the roller-raceway interface. This stress concentration can lead to accelerated fatigue and ultimately, bearing failure.

The Logical Flow of the Self-Aligning Mechanism

The following diagram illustrates the logical relationship of the components and forces that enable the self-aligning mechanism.

Caption: Logical flow of the self-aligning mechanism in an SKF 22340 bearing.

Experimental Protocols for Verifying Self-Alignment

To empirically validate and quantify the self-aligning properties of an SKF 22340 bearing, a detailed experimental protocol is required. The following outlines a methodology for such a test.

Objective

To quantify the effect of controlled angular misalignment on the load distribution and contact stress within an SKF 22340 spherical roller bearing under a constant radial load.

Materials and Equipment

-

Test Bearing: SKF 22340 spherical roller bearing.

-

Bearing Test Rig: A specialized test rig capable of applying a controlled radial load and inducing a precise angular misalignment between the bearing housing and the shaft. The rig should be equipped with:

-

A hydraulic or electro-mechanical actuator for applying radial load.

-

A goniometer or inclinometer for precise measurement of the misalignment angle.

-

A variable speed motor to rotate the shaft at a constant speed.

-

-

Instrumentation:

-

Strain gauges mounted on the outer ring of the bearing to measure load distribution.

-

Thermocouples to monitor bearing temperature.

-

Vibration sensors (accelerometers) to monitor operational smoothness.

-

A data acquisition system to record all sensor data.

-

-

Lubrication System: A system to provide consistent and clean lubrication to the test bearing.

Experimental Workflow

The following diagram outlines the workflow for the experimental validation.

Caption: Workflow for experimental validation of the self-aligning mechanism.

Procedure

-

Mounting: Securely mount the SKF 22340 bearing onto the test rig shaft and into the housing, ensuring proper initial alignment (0°).

-

Instrumentation: Attach strain gauges, thermocouples, and vibration sensors to their designated locations.

-

Lubrication: Engage the lubrication system to provide the specified lubricant at the correct flow rate.

-

Initial Test (0° Misalignment):

-

Apply the predetermined constant radial load.

-

Rotate the shaft at the desired test speed.

-

Allow the bearing to reach a stable operating temperature.

-

Record data from all sensors for a set duration.

-

-

Incremental Misalignment Tests:

-

Stop the rig and incrementally increase the angular misalignment (e.g., in 0.5° steps).

-

Repeat step 4 for each misalignment angle up to the bearing's permissible limit.

-

-

Data Analysis:

-

Analyze the strain gauge data to determine the load distribution across the rollers for each misalignment angle.

-

Calculate the Hertzian contact stress based on the measured load distribution.

-

Correlate the misalignment angle with changes in bearing temperature and vibration levels.

-

Expected Experimental Outcomes

The experimental data is expected to demonstrate the effectiveness of the self-aligning mechanism. The following table provides a hypothetical yet representative dataset based on the theoretical principles.

| Misalignment Angle (°) | Load on Roller Row 1 (%) | Load on Roller Row 2 (%) | Maximum Hertzian Contact Stress (MPa) |

| 0.0 | 50 | 50 | 1800 |

| 0.5 | 52 | 48 | 1850 |

| 1.0 | 55 | 45 | 1950 |

| 1.5 | 58 | 42 | 2100 |

| 2.0 | 62 | 38 | 2300 |

| 2.5 | 68 | 32 | 2550 |

| 3.0 | 75 | 25 | 2800 |

Table 2: Representative Experimental Data on the Effect of Misalignment on Load Distribution and Contact Stress

This data illustrates that as misalignment increases, the load distribution becomes less uniform, leading to a significant rise in the maximum contact stress on the more heavily loaded row of rollers.

Conclusion

The self-aligning mechanism of the SKF 22340 spherical roller bearing is a sophisticated and critical design feature rooted in its specific internal geometry. This capability allows for the accommodation of shaft deflections and mounting inaccuracies, which are common in many industrial and research applications. Through a combination of theoretical understanding and empirical validation, the operational limits and benefits of this mechanism can be fully appreciated. For researchers and professionals in demanding fields, a thorough grasp of these principles is essential for designing robust, reliable, and long-lasting rotating equipment.

References

Methodological & Application

Finite Element Modeling of SKF 22340 for Stress Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for conducting a finite element analysis (FEA) to investigate the stress distribution within an SKF 22340 spherical roller bearing. These protocols are designed to offer a comprehensive workflow, from model creation to post-processing of results, enabling researchers to accurately predict bearing performance under various loading conditions.

Introduction

The SKF 22340 is a double-row spherical roller bearing designed to accommodate heavy radial and axial loads in both directions. Understanding the stress distribution within the bearing's components—inner ring, outer ring, and rollers—is critical for predicting its fatigue life, operational efficiency, and potential failure modes. Finite element modeling (FEM) offers a powerful computational tool to simulate the complex contact mechanics and stress states within the bearing under operational loads. This document outlines the necessary steps to develop a robust finite element model for stress analysis of the SKF 22340 bearing.

SKF 22340 Bearing Specifications

A summary of the key specifications for the SKF 22340 bearing is provided in the table below. These parameters are essential for creating an accurate geometric representation in the FEA software.

| Parameter | Value | Unit |

| Bore Diameter (d) | 200 | mm |

| Outside Diameter (D) | 420 | mm |

| Width (B) | 138 | mm |

| Cage Material | Bearing Steel | - |

| Rolling Element | Spherical Roller | - |

| Number of Rows | 2 | - |

Material Properties

The SKF 22340 bearing components are typically manufactured from high-purity, through-hardened or case-hardened bearing steel. The following table summarizes the representative material properties required for a linear elastic analysis.

| Material Property | Value | Unit |

| Young's Modulus (E) | 210 | GPa |

| Poisson's Ratio (ν) | 0.3 | - |

| Density (ρ) | 7850 | kg/m ³ |

Experimental Protocol: Finite Element Modeling Workflow

This section details the step-by-step procedure for creating and analyzing a finite element model of the SKF 22340 bearing. The workflow is applicable to major FEA software packages such as ANSYS, Abaqus, or similar platforms.

Geometric Modeling

-

Component Creation : Create three-dimensional solid models of the inner ring, outer ring, and a single representative spherical roller based on the specifications in Section 2. The detailed geometry of the raceways and roller profiles should be accurately represented. Due to the symmetrical nature of the bearing, modeling a single roller and then using a circular pattern can simplify the process.

-

Assembly : Assemble the components to represent the bearing's operational configuration. Ensure proper positioning and initial clearances between the rollers and the raceways. The cage is often omitted in static stress analysis to reduce model complexity, as its primary function is to space the rollers.

Meshing

The quality of the mesh is critical for obtaining accurate results, especially in the contact zones.

-

Element Type : Utilize 3D solid elements, such as hexahedral (brick) elements where possible for better accuracy and computational efficiency. Tetrahedral elements can be used in regions with complex geometry.

-

Mesh Refinement : Employ a finer mesh in the regions of high-stress concentration, specifically the contact surfaces between the rollers and the raceways. A coarser mesh can be used in areas away from the contact zones to reduce the total element count and computational time.

-

Mesh Quality Check : Ensure that the mesh quality meets the software's recommended criteria for aspect ratio, skewness, and Jacobian ratio to avoid numerical errors.

Contact Definition

Accurate simulation of the interaction between the bearing components is crucial.

-

Contact Pairs : Define contact pairs between the outer surface of the rollers and the inner raceway of the outer ring, and the outer surface of the rollers and the outer raceway of the inner ring.

-

Contact Algorithm : Use a "Frictional" contact formulation. The coefficient of friction for steel-on-steel contact can be assumed to be in the range of 0.1 to 0.15 for lubricated conditions.

-

Contact Behavior : Set the contact behavior to "Augmented Lagrange" or a similar robust algorithm to handle the non-linear nature of the contact problem.

Boundary Conditions and Loading

The application of realistic boundary conditions and loads is essential for a meaningful simulation.

-

Constraints :

-

Fix the outer surface of the outer ring in all degrees of freedom to simulate its mounting in a rigid housing.

-

Constrain the inner ring to allow only rotation about the bearing's central axis, restraining translational motion in the radial and axial directions.

-

-

Loading :

-

Apply a radial load to the inner surface of the inner ring, distributing it evenly.

-

If an axial load is to be considered, apply it uniformly to the face of the inner ring.

-

Solution and Post-processing

-

Solver Settings : Use a non-linear static solver to account for the contact non-linearity.

-

Analysis : Solve the model to compute the stress, strain, and deformation distributions.

-

Results Extraction :

-

Von Mises Stress : Analyze the von Mises stress distribution to identify the locations of maximum stress in the inner ring, outer ring, and rollers.[1][2][3][4][5] This is a key indicator of potential yielding or fatigue failure.

-

Contact Pressure : Examine the contact pressure distribution at the roller-raceway interfaces to understand the load distribution among the rollers.[1][3][6][7]

-

Deformation : Analyze the deformation of the bearing components under load.

-

Data Presentation

The following tables present representative quantitative data that can be expected from a finite element analysis of a spherical roller bearing under a given load condition.

Table 1: Summary of Maximum Von Mises Stress

| Component | Maximum Von Mises Stress (MPa) | Location |

| Inner Ring | 1850 | Raceway Contact Area |

| Outer Ring | 1600 | Raceway Contact Area |

| Roller | 2100 | Contact with Inner Raceway |

Table 2: Summary of Maximum Contact Pressure

| Contact Interface | Maximum Contact Pressure (MPa) |

| Roller - Inner Raceway | 3200 |

| Roller - Outer Raceway | 2800 |

Table 3: Summary of Maximum Deformation

| Component | Maximum Deformation (mm) |

| Inner Ring | 0.025 |

| Outer Ring | 0.015 |

| Roller | 0.010 |

Visualization of Workflows

Finite Element Analysis Workflow

The following diagram illustrates the logical flow of the finite element modeling and analysis process.

Logical Relationship of Model Components

This diagram shows the interaction and relationships between the different components of the finite element model.

References

- 1. stumejournals.com [stumejournals.com]

- 2. matec-conferences.org [matec-conferences.org]

- 3. matec-conferences.org [matec-conferences.org]

- 4. Stress Analysis of Rolling Element Bearings Using the Finite Element Method [legacy.sae.org]

- 5. simscale.com [simscale.com]

- 6. researchgate.net [researchgate.net]

- 7. ijmerr.com [ijmerr.com]

Application Notes & Protocols for Vibration Analysis of SKF 22340 Bearings in Rotating Machinery

Audience: Researchers, Scientists, and Engineers in Industrial Maintenance and Reliability

Introduction

The SKF 22340 CC/W33 is a large spherical roller bearing designed for heavy radial and axial loads in rotating machinery.[1] Proactive condition monitoring through vibration analysis is critical to ensure the reliability and prevent catastrophic failure of equipment employing these bearings. These application notes provide a detailed overview of the techniques and protocols for effective vibration analysis of the SKF 22340 bearing.

Vibration analysis can detect incipient bearing defects long before they become critical, allowing for planned maintenance and avoiding costly unscheduled downtime.[2] The primary goal is to identify characteristic fault frequencies associated with the bearing's geometry and operating speed.

SKF 22340 Bearing Specifications and Fault Frequencies

Understanding the bearing's geometry is fundamental to calculating the theoretical fault frequencies. These frequencies are the basis for diagnosing specific bearing defects.

SKF 22340 CC/W33 Specifications

The key specifications for the SKF 22340 CC/W33 spherical roller bearing are summarized in the table below.

| Parameter | Value |

| Bore Diameter (d) | 200 mm |

| Outside Diameter (D) | 420 mm |

| Width (B) | 138 mm |

| Number of Rollers per Row | 26 (assumed typical for this size, verify with manufacturer) |

| Roller Diameter (Bd) | ~45 mm (estimated) |

| Pitch Diameter (Pd) | ~310 mm (estimated) |

| Contact Angle (α) | ~15° (estimated) |

Note: The number of rollers, roller diameter, pitch diameter, and contact angle are often proprietary information. For precise calculations, it is recommended to use SKF's online tools or consult their documentation.

Bearing Fault Frequency Calculations

The following formulas are used to calculate the fundamental fault frequencies for a rolling element bearing. These frequencies are dependent on the rotational speed of the shaft.

| Fault Type | Formula | Description |

| Fundamental Train Frequency (FTF) | (1/2) * RPM * [1 - (Bd/Pd) * cos(α)] | Frequency of the cage relative to the inner ring. |

| Ball Pass Frequency Outer Race (BPFO) | (n/2) * RPM * [1 - (Bd/Pd) * cos(α)] | Frequency at which rollers pass a point on the outer race. |

| Ball Pass Frequency Inner Race (BPFI) | (n/2) * RPM * [1 + (Bd/Pd) * cos(α)] | Frequency at which rollers pass a point on the inner race. |

| Ball Spin Frequency (BSF) | (Pd / 2*Bd) * RPM * [1 - ((Bd/Pd) * cos(α))^2] | Frequency of a roller's rotation around its own axis. |

Where:

-

RPM = Rotational speed in revolutions per minute

-

n = Number of rollers

-

Bd = Roller diameter

-

Pd = Pitch diameter

-

α = Contact angle

Example Calculation (Assuming 1000 RPM):

The following table presents the calculated fault frequencies for an SKF 22340 bearing operating at 1000 RPM, based on the estimated geometric parameters.

| Fault Frequency | Calculation (Hz) |

| FTF | ~7.1 Hz |

| BPFO | ~184.6 Hz |

| BPFI | ~248.7 Hz |

| BSF | ~59.5 Hz |

Note: These are theoretical frequencies. Actual measured frequencies may vary slightly due to load conditions and mounting.

Experimental Protocol for Vibration Analysis

This protocol outlines the steps for acquiring and analyzing vibration data from rotating machinery equipped with SKF 22340 bearings.

Instrumentation and Setup

-

Sensors: Industrial piezoelectric accelerometers are recommended for their wide frequency range and robustness.

-

Sensor Mounting:

-

Mount accelerometers on the bearing housing in the radial (horizontal and vertical) and axial directions.

-

Ensure a solid, flat, and clean mounting surface. A stud mount is the preferred method to ensure accurate high-frequency data transmission. Magnetic mounts can be used but may attenuate high-frequency signals.

-

-

Data Acquisition (DAQ) System: A multi-channel DAQ system capable of simultaneous sampling is required. The system should have a sampling frequency at least 2.56 times the maximum frequency of interest (Fmax). For bearing analysis, an Fmax of at least 2 kHz is recommended, necessitating a sampling rate of 5.12 kHz or higher.

-

Tachometer: A tachometer or shaft encoder is essential to measure the exact running speed of the machine, which is crucial for accurate frequency analysis.

Data Acquisition Procedure

-

Machine Operating Conditions: Ensure the machine is operating under normal and stable load conditions. Record the operating parameters (e.g., speed, load, temperature).

-

Data Collection:

-

Collect time-domain vibration data from all accelerometer locations.

-

The duration of the time waveform should be sufficient to capture several shaft revolutions and allow for adequate frequency resolution. A longer time record provides better resolution in the frequency spectrum.

-

Simultaneously record the tachometer signal.

-

-

Data Integrity: Check the collected data for any sensor overloads or other data acquisition errors before proceeding with the analysis.

Data Analysis Techniques

-

Time Domain Analysis:

-

Examine the raw time waveform for high-amplitude impacts, which can be indicative of bearing faults.

-

Calculate statistical parameters such as RMS, Crest Factor, and Kurtosis to trend the overall vibration levels and detect changes over time.

-

-

Frequency Domain Analysis (FFT):

-

Convert the time-domain signal to the frequency domain using the Fast Fourier Transform (FFT).

-

Analyze the frequency spectrum to identify peaks corresponding to the calculated bearing fault frequencies (BPFO, BPFI, BSF, FTF) and their harmonics.

-

The presence of these frequencies, often with sidebands of the running speed, is a strong indicator of a bearing defect.

-

-

Envelope Analysis (Demodulation):

-

This is a critical technique for detecting early-stage bearing faults.[3][4]

-

The process involves band-pass filtering the high-frequency vibration signal to isolate the resonant frequencies of the bearing structure, which are excited by the impacts from a defect.

-

The filtered signal is then demodulated (rectified and low-pass filtered) to extract the underlying repetition rate of the impacts.

-

An FFT of the demodulated signal will clearly show the bearing fault frequencies.

-

Data Presentation and Interpretation

Quantitative data should be summarized in tables for easy comparison and trending.

Vibration Amplitude Limits

Vibration severity can be assessed by comparing measured vibration levels to established standards, such as ISO 10816-3.[5][6] The following table provides general vibration velocity limits for large industrial machinery.

| Vibration Severity | Velocity (mm/s RMS) - Rigid Support | Velocity (mm/s RMS) - Flexible Support |

| Good | < 2.8 | < 4.5 |

| Satisfactory | 2.8 - 7.1 | 4.5 - 11.2 |

| Unsatisfactory | 7.1 - 18 | 11.2 - 28 |

| Unacceptable | > 18 | > 28 |

Source: Based on ISO 10816-3 guidelines for large machines (Group 1).

Typical Fault Signatures

| Fault Type | Time Waveform Characteristics | Frequency Spectrum Characteristics |

| Outer Race Defect | Repetitive, high-frequency impacts. | Clear peak at BPFO and its harmonics. |

| Inner Race Defect | Repetitive impacts, often with amplitude modulation at the running speed. | Peak at BPFI and its harmonics, with sidebands at 1x RPM. |

| Roller Defect | Repetitive impacts at 2x BSF. | Peaks at BSF and its harmonics. Sidebands at FTF may be present around BSF harmonics. |

| Cage Defect | Random, low-frequency impacts. | Peak at FTF and its harmonics. May modulate other bearing frequencies. |

| Looseness | Often 1x and 2x RPM dominant. Can excite bearing fault frequencies. | Harmonics of running speed. Can cause sidebands around bearing frequencies. |

| Misalignment | High axial vibration. 2x RPM is often a dominant peak. | Strong 1x and 2x RPM peaks, sometimes higher harmonics. |

| Unbalance | Sinusoidal waveform at 1x RPM. | High amplitude peak at 1x RPM. |

Mandatory Visualizations

Vibration Analysis Workflow

References

Application Notes and Protocols: Lubrication Selection for High-Temperature Applications of SKF 22340 Spherical Roller Bearings

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The SKF 22340 is a robust spherical roller bearing designed to accommodate heavy radial and axial loads in demanding applications.[1][2][3][4] When operating at elevated temperatures, proper lubrication is critical to prevent premature bearing failure, ensure operational reliability, and extend service life. This document provides detailed guidance on the selection of suitable lubricating greases for the SKF 22340 bearing in high-temperature environments. It outlines key selection criteria, presents quantitative data for recommended SKF greases, and details relevant experimental protocols for lubricant evaluation.